Cas no 99233-41-7 (2-Ethyl semicarbazide)
2-Ethyl semicarbazide Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl semicarbazide
- 2-ethylsemicarbazide
- carboxamido ethyl-hydrazine
- 1-ethylhydrazine-carboxamide
- 2-Ethyl semicarbazide
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- Inchi: 1S/C3H9N3O/c1-2-6(5)3(4)7/h2,5H2,1H3,(H2,4,7)
- InChI Key: WFGVMJYASPLBLS-UHFFFAOYSA-N
- SMILES: O=C(N)N(CC)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 72.6
- XLogP3: -1.2
- Topological Polar Surface Area: 72.4
2-Ethyl semicarbazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7444394-0.05g |
1-amino-1-ethylurea |
99233-41-7 | 95.0% | 0.05g |
$76.0 | 2025-03-11 | |
| Enamine | EN300-7444394-0.1g |
1-amino-1-ethylurea |
99233-41-7 | 95.0% | 0.1g |
$113.0 | 2025-03-11 | |
| Enamine | EN300-7444394-0.25g |
1-amino-1-ethylurea |
99233-41-7 | 95.0% | 0.25g |
$162.0 | 2025-03-11 | |
| Enamine | EN300-7444394-0.5g |
1-amino-1-ethylurea |
99233-41-7 | 95.0% | 0.5g |
$310.0 | 2025-03-11 | |
| Enamine | EN300-7444394-1.0g |
1-amino-1-ethylurea |
99233-41-7 | 95.0% | 1.0g |
$414.0 | 2025-03-11 | |
| Enamine | EN300-7444394-2.5g |
1-amino-1-ethylurea |
99233-41-7 | 95.0% | 2.5g |
$810.0 | 2025-03-11 | |
| Enamine | EN300-7444394-5.0g |
1-amino-1-ethylurea |
99233-41-7 | 95.0% | 5.0g |
$1199.0 | 2025-03-11 | |
| Enamine | EN300-7444394-10.0g |
1-amino-1-ethylurea |
99233-41-7 | 95.0% | 10.0g |
$1778.0 | 2025-03-11 | |
| Aaron | AR01DGV5-50mg |
1-AMINO-1-ETHYLUREA |
99233-41-7 | 95% | 50mg |
$130.00 | 2025-02-14 | |
| Aaron | AR01DGV5-100mg |
1-AMINO-1-ETHYLUREA |
99233-41-7 | 95% | 100mg |
$181.00 | 2025-02-14 |
2-Ethyl semicarbazide Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-Ethyl semicarbazide
Recent Advances in the Study of 2-Ethyl Semicarbazide (CAS: 99233-41-7) and Its Applications in Chemical Biology and Medicine
2-Ethyl semicarbazide (CAS: 99233-41-7) is a chemical compound that has garnered increasing attention in the fields of chemical biology and medicinal chemistry due to its versatile applications and potential therapeutic benefits. Recent studies have explored its role as a key intermediate in the synthesis of pharmacologically active compounds, as well as its direct biological activities. This research brief aims to summarize the latest findings related to 2-Ethyl semicarbazide, focusing on its chemical properties, synthetic applications, and biological relevance.
One of the most significant advancements in the study of 2-Ethyl semicarbazide is its use as a building block in the synthesis of heterocyclic compounds. Researchers have demonstrated its utility in the preparation of pyrazole and triazole derivatives, which are known for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A recent study published in the Journal of Medicinal Chemistry highlighted the efficient synthesis of novel pyrazole derivatives using 2-Ethyl semicarbazide as a precursor, with several compounds exhibiting potent inhibitory activity against cancer cell lines.
In addition to its synthetic applications, 2-Ethyl semicarbazide has been investigated for its direct biological effects. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 2-Ethyl semicarbazide exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for the development of anti-inflammatory drugs. Furthermore, molecular docking studies have revealed that 2-Ethyl semicarbazide can interact with key residues in the active sites of these enzymes, providing insights into its mechanism of action.
The safety and pharmacokinetic properties of 2-Ethyl semicarbazide have also been a focus of recent research. Toxicological studies conducted in animal models have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed. However, further studies are needed to fully elucidate its metabolic pathways and potential long-term effects. These findings underscore the importance of continued research into 2-Ethyl semicarbazide to unlock its full therapeutic potential.
In conclusion, 2-Ethyl semicarbazide (CAS: 99233-41-7) represents a promising compound in the field of chemical biology and medicinal chemistry. Its dual role as a synthetic intermediate and a biologically active molecule makes it a valuable subject for ongoing research. Future studies should focus on optimizing its derivatives for enhanced efficacy and selectivity, as well as exploring its applications in other therapeutic areas. The insights gained from these efforts could pave the way for the development of novel drugs and therapeutic agents.
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